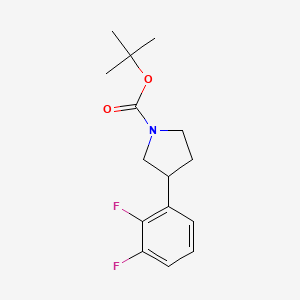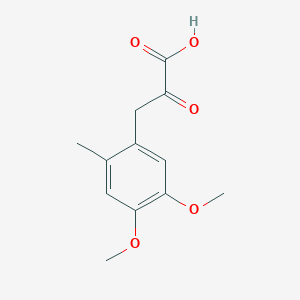
3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a dimethoxy-substituted aromatic ring and a keto group attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with a suitable reagent to introduce the keto group. One common method is the Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,5-Dimethoxy-2-methylphenyl)sulfamoylbenzoic acid
- 2-Dimethoxymethyl-3-(4,5-dimethoxy-2-methylphenyl)propanenitrile
Uniqueness
3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid is unique due to its specific structural features, such as the presence of both dimethoxy groups and a keto group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-(4,5-dimethoxy-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C12H14O5/c1-7-4-10(16-2)11(17-3)6-8(7)5-9(13)12(14)15/h4,6H,5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ROFIJBDLBIBWLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC(=O)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




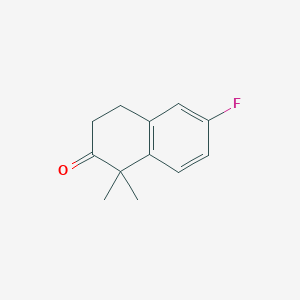
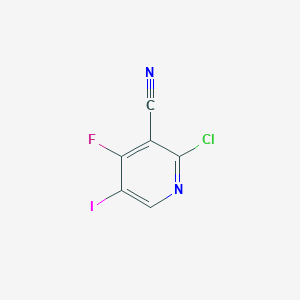


![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
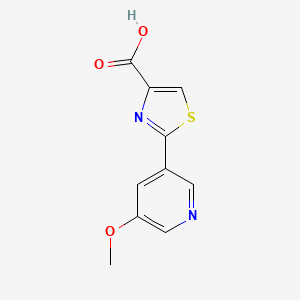
![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
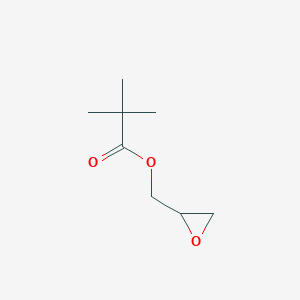
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
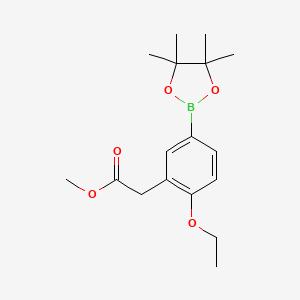
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
